4-Bromo-6-methoxyquinoline-2-carboxylic acid
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Overview
Description
4-Bromo-6-methoxyquinoline-2-carboxylic acid is an organic compound with the molecular formula C10H8BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxyquinoline-2-carboxylic acid typically involves the bromination of 6-methoxyquinoline-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the quinoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Oxidized quinoline derivatives with different functional groups.
Hydrolysis Products: Carboxylic acids and alcohols or amines.
Scientific Research Applications
4-Bromo-6-methoxyquinoline-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe or ligand in various biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxyquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-6-methoxyquinoline-2-carboxylic acid is unique due to the presence of both bromine and methoxy groups on the quinoline ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H8BrNO3 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
4-bromo-6-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-16-6-2-3-9-7(4-6)8(12)5-10(13-9)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
JZBHEJWWBQHIFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
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